Home > Products > Screening Compounds P13429 > [3-[(4-Methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione
[3-[(4-Methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione -

[3-[(4-Methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione

Catalog Number: EVT-4360344
CAS Number:
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (Compound 1)

    Compound Description: This compound is a potent dimethoxyquinoline-based inhibitor of the epidermal growth factor receptor (EGFR). It demonstrates activity in cellular models of non-small cell lung cancer (NSCLC) [].

    Relevance: While not directly sharing the core structure of 4-({3-[(4-Methylbenzyl)oxy]phenyl}carbonothioyl)morpholine, Compound 1 falls under the broad category of kinase inhibitors. This connection arises from the research focus on identifying and exploring various chemical classes, including quinolines and quinazolines, as potential EGFR inhibitors []. The presence of aromatic rings and nitrogen-containing heterocycles in both Compound 1 and the main compound further highlights their structural similarities within the context of kinase inhibitor development.

N-(3-Ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 4)

    Compound Description: Similar to Compound 1, this compound is a dimethoxyquinazoline-based EGFR inhibitor with potential anticancer activity [].

    Relevance: Compound 4 belongs to the quinazoline class of kinase inhibitors, emphasizing the exploration of related chemical structures in the search for effective EGFR inhibitors []. While not structurally identical to 4-({3-[(4-Methylbenzyl)oxy]phenyl}carbonothioyl)morpholine, the shared presence of aromatic rings, nitrogen-containing heterocycles, and substituted phenyl groups highlights the common structural motifs often present in kinase inhibitors.

4-((3-Ethynylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile (Compound 7)

    Compound Description: This dimethoxyquinoline derivative displays potent EGFR inhibitory activity and shows promise as an anticancer agent [].

    Relevance: As with Compounds 1 and 4, Compound 7 belongs to the class of quinoline-based kinase inhibitors under investigation for their anticancer potential []. Although the core structure differs from 4-({3-[(4-Methylbenzyl)oxy]phenyl}carbonothioyl)morpholine, the shared presence of aromatic systems, nitrogen-containing heterocycles, and ethynylphenyl substituents signifies their common design features as potential kinase inhibitors.

6,7-Dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (Compound 18)

    Compound Description: Notably, this compound exhibits the highest reported potency against the UCH-2 chordoma cell line [].

    Relevance: Compound 18 bears a striking structural resemblance to 4-({3-[(4-Methylbenzyl)oxy]phenyl}carbonothioyl)morpholine. Both compounds share a central phenyl ring substituted at the 1 and 3 positions. The 1 position in both cases features a (4-methylbenzyl)oxy moiety, although the linker to the phenyl ring differs slightly. This close structural similarity underscores the significance of the (4-methylbenzyl)oxy moiety in biological activity and highlights the exploration of related structural motifs for potential anticancer activity [].

Properties

Product Name

[3-[(4-Methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione

IUPAC Name

[3-[(4-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H21NO2S/c1-15-5-7-16(8-6-15)14-22-18-4-2-3-17(13-18)19(23)20-9-11-21-12-10-20/h2-8,13H,9-12,14H2,1H3

InChI Key

UGPXIFIIVJTQHO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=S)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=S)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.